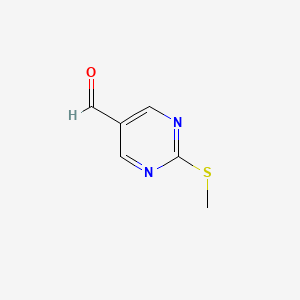

2-(Methylthio)pyrimidine-5-carbaldehyde

Description

Significance of the Pyrimidine (B1678525) Scaffold in Medicinal Chemistry and Materials Science

The pyrimidine ring is a fundamental heterocyclic scaffold that is ubiquitous in nature and synthetic chemistry. nih.gov It forms the core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids, the building blocks of life. nih.gov This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.gov Consequently, pyrimidine derivatives have been extensively explored and are found in a wide range of pharmaceuticals, exhibiting diverse biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.gov

Beyond its role in medicine, the pyrimidine structure is also of interest in materials science. The nitrogen atoms in the ring can act as ligands for metal coordination, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers with potential applications in catalysis, gas storage, and electronics. The aromatic and electron-deficient nature of the pyrimidine ring can also be exploited in the design of organic electronic materials.

Strategic Role of the Formyl Group in Heterocyclic Functionalization

The formyl group (-CHO), or aldehyde, is one of the most versatile functional groups in organic synthesis. Its presence on a heterocyclic ring, such as pyrimidine, provides a reactive handle for a multitude of chemical transformations. The electrophilic carbon of the aldehyde is susceptible to nucleophilic attack, enabling chain extension and the introduction of new functionalities. Furthermore, the aldehyde can be readily oxidized to a carboxylic acid or reduced to an alcohol or a methyl group, providing access to a wide range of derivatives.

Formylation, the introduction of a formyl group, is a key strategy for the functionalization of aromatic and heteroaromatic compounds. ijpcbs.com Reactions like the Vilsmeier-Haack reaction allow for the direct introduction of a formyl group onto an electron-rich ring system, a crucial step in the synthesis of many complex heterocyclic molecules. ijpcbs.commdpi.comorganic-chemistry.orgwikipedia.org

Contextualization of 2-(Methylthio)pyrimidine-5-carbaldehyde as a Versatile Synthetic Intermediate

This compound emerges as a particularly valuable synthetic intermediate due to the strategic placement of its functional groups. The pyrimidine core provides the foundational scaffold with its inherent biological and material potential. The formyl group at the 5-position serves as a versatile reaction site for building molecular complexity. chemimpex.com Crucially, the methylthio group at the 2-position is not merely a spectator; it can act as a leaving group, allowing for nucleophilic aromatic substitution, or it can be oxidized to the corresponding sulfoxide (B87167) or sulfone, modulating the electronic properties of the ring and providing further avenues for functionalization. google.com This trifecta of functionalities makes this compound a highly sought-after building block in the synthesis of targeted molecules for drug discovery and materials science. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c1-10-6-7-2-5(4-9)3-8-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERITKQWELOJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389970 | |

| Record name | 2-(Methylthio)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90905-31-0 | |

| Record name | 2-(Methylthio)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylthio)-5-pyrimidinecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Methylthio Pyrimidine 5 Carbaldehyde

Reactivity Profile of the Methylthio Group

The methylthio (-SCH₃) group at the C2 position is a key modulator of the pyrimidine (B1678525) ring's electronic properties and a site for specific chemical transformations. Its reactivity is characterized by its role in nucleophilic substitution reactions and its susceptibility to oxidation.

The C2 position of the pyrimidine ring is susceptible to nucleophilic attack, and the methylthio group can function as a leaving group, albeit a relatively poor one under standard conditions. Research indicates that 2-methylthio pyrimidines are significantly less reactive towards nucleophilic substitution compared to derivatives with more potent leaving groups. nih.govacs.org For instance, in comparative studies involving the arylation of glutathione, 2-methylthio pyrimidines were found to be far less reactive, and in some cases completely unreactive, under conditions where 2-sulfonylpyrimidines reacted readily. nih.govacs.org

Despite this lower reactivity, displacement of the methylthio group can be achieved under specific conditions. For example, in related pyrimidine systems, the methylthio group has been shown to be displaced by strong nucleophiles like cyanide ions in polar aprotic solvents such as dimethyl sulfoxide (B87167). rsc.org Furthermore, forcing conditions, such as the use of excess sodium methoxide, can also lead to the substitution of the methylthio group. rsc.org This demonstrates that while not as labile as a halide or sulfonyl group, the C2-S bond can be cleaved by potent nucleophiles, making it a target for synthetic modification.

The general scheme for nucleophilic aromatic substitution (SNAr) at the C2 position is presented below:

Figure 1: General reaction scheme for the nucleophilic substitution of the methylthio group on the pyrimidine ring.

Figure 1: General reaction scheme for the nucleophilic substitution of the methylthio group on the pyrimidine ring.A primary strategy for activating the C2 position for nucleophilic substitution is the oxidation of the thioether moiety. The sulfur atom of the methylthio group can be readily oxidized to form the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) groups. This transformation drastically alters the electronic properties of the substituent, converting it into a much better leaving group.

The oxidation dramatically increases the electrophilicity of the C2 carbon, rendering the pyrimidine ring highly susceptible to nucleophilic attack. The resulting 2-methylsulfonylpyrimidine derivatives are powerful electrophiles used in bioconjugation chemistry for the selective arylation of cysteine residues in proteins. nih.govacs.org The enhanced reactivity stems from the strong electron-withdrawing nature and excellent leaving group ability of the methylsulfonyl group.

Kinetic studies on analogous compounds, such as Ethyl-2-(methylthio)pyrimidine-5-carboxylate, with oxidizing agents like potassium dichromate have confirmed the transformation of the thioether to a sulfoxide or sulfone. internationaljournalcorner.com

| Starting Material | Oxidizing Agent | Product |

| 2-(Methylthio)pyrimidine (B2922345) | m-CPBA, Oxone | 2-(Methylsulfinyl)pyrimidine |

| 2-(Methylthio)pyrimidine | m-CPBA (excess), Oxone | 2-(Methylsulfonyl)pyrimidine |

This is an interactive data table. Click on the headers to sort.

The reactivity of the 2-(methylthio) group is best understood in comparison to other substituents at the same position. As a leaving group in nucleophilic aromatic substitution reactions, its performance is modest compared to halogens and especially sulfonyl groups.

Control experiments have shown that 2-halo, 2-hydroxy, 2-amino, and 2-methylthio pyrimidines fail to produce any observable arylation of thiol-containing molecules over extended periods, highlighting the superior reactivity of sulfonyl-based leaving groups. acs.org The order of leaving group ability at the C2 position of the pyrimidine ring generally follows the trend:

-SO₂CH₃ > -Cl, -Br > -SCH₃ > -OH, -NH₂

This disparity in reactivity allows for selective chemical strategies. The relatively inert nature of the methylthio group allows for chemical modifications at other positions of the molecule, such as the C5-aldehyde, without disturbing the C2-substituent. Subsequently, the thioether can be oxidized to a sulfone to "activate" the C2 position for a desired nucleophilic substitution reaction. nih.govacs.org

| 2-Substituent | Relative Reactivity in SNAr | Reference |

| -SO₂CH₃ (Sulfonyl) | Very High | nih.govacs.org |

| -Cl (Chloro) | Moderate to Low | nih.govacs.org |

| -SCH₃ (Methylthio) | Low / Unreactive | nih.govacs.org |

| -OH (Hydroxy) | Unreactive | acs.org |

| -NH₂ (Amino) | Unreactive | acs.org |

This is an interactive data table. Click on the headers to sort.

Reactivity of the Aldehyde Functionality at C5

The aldehyde group (-CHO) at the C5 position is a versatile functional handle that undergoes the canonical reactions characteristic of aldehydes, primarily involving nucleophilic attack at the electrophilic carbonyl carbon. libretexts.org The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the aldehyde, making it highly receptive to a wide range of nucleophiles.

The carbonyl carbon of the aldehyde is sp² hybridized and highly polarized, carrying a partial positive charge that makes it an excellent electrophile. libretexts.org It readily reacts with various nucleophiles, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.orglibretexts.org

Common nucleophilic addition reactions applicable to 2-(methylthio)pyrimidine-5-carbaldehyde include:

Grignard Reactions: Addition of organomagnesium halides (R-MgX) to form secondary alcohols.

Wittig Reactions: Reaction with phosphorus ylides to form alkenes, replacing the C=O bond with a C=C bond.

Cyanohydrin Formation: Addition of cyanide ion (e.g., from HCN or NaCN) to form a cyanohydrin. libretexts.org

Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

Acetal Formation: Reaction with alcohols under acidic catalysis to form acetals, which can serve as a protecting group for the aldehyde. libretexts.org

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the protonation of the resulting alkoxide intermediate. libretexts.org

The aldehyde group is easily reduced to a primary alcohol, [2-(methylthio)pyrimidin-5-yl]methanol. This transformation is a fundamental reaction in organic synthesis and can be accomplished with high efficiency using a variety of reducing agents. nih.gov

Standard reagents for this conversion include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder and more selective reagent, typically used in protic solvents like methanol (B129727) or ethanol. It readily reduces aldehydes and ketones without affecting other potentially reducible groups like esters or the pyrimidine ring itself. nih.govlibretexts.org Lithium aluminum hydride is a much stronger reducing agent and will also effectively reduce the aldehyde, but it is less chemoselective and requires anhydrous conditions and a separate workup step. libretexts.org

| Reagent | Conditions | Product | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol, 0 °C to RT | Primary Alcohol | High (reduces aldehydes/ketones) |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF, then H₃O⁺ workup | Primary Alcohol | Low (reduces most carbonyls) |

| Hydrogen (H₂) with Catalyst | Pd/C, PtO₂, Raney Ni | Primary Alcohol | Varies with catalyst and conditions |

This is an interactive data table. Click on the headers to sort.

Condensation Reactions for Carbon-Carbon Bond Formation

Condensation reactions are a fundamental class of reactions in organic chemistry that involve the joining of two molecules with the elimination of a small molecule, such as water. In the context of this compound, the aldehyde functional group serves as a key electrophilic site for the formation of new carbon-carbon bonds. This reactivity is harnessed in several classical condensation reactions, including the Knoevenagel, Henry, and Aldol (B89426) reactions, to synthesize a variety of complex pyrimidine derivatives. chemimpex.com

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. nih.gov For this compound, this reaction provides a direct route to introduce diverse functionalities at the 5-position of the pyrimidine ring. For instance, its reaction with malononitrile, a common active methylene compound, would be expected to yield 2-((2-(methylthio)pyrimidin-5-yl)methylene)malononitrile. The general mechanism commences with the deprotonation of the active methylene compound by a base to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the pyrimidine aldehyde. Subsequent dehydration of the resulting aldol-type adduct leads to the formation of a new carbon-carbon double bond. nih.govnih.gov

The Henry reaction , or nitro-aldol reaction, is another powerful tool for carbon-carbon bond formation, involving the reaction of a nitroalkane with an aldehyde or ketone. researchgate.netwikipedia.org The reaction of this compound with a nitroalkane, such as nitromethane, in the presence of a base, would lead to the formation of a β-nitro alcohol. This product can then be further transformed into other valuable functional groups. The mechanism of the Henry reaction is initiated by the deprotonation of the α-carbon of the nitroalkane to generate a resonance-stabilized nitronate anion, which acts as the nucleophile. wikipedia.org

The Aldol condensation involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. While this compound itself does not possess α-hydrogens and thus cannot form an enolate to act as the nucleophile, it can readily act as the electrophilic partner in a crossed aldol condensation with another enolizable aldehyde or ketone.

A representative example of a Knoevenagel condensation reaction is presented in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Malononitrile | Piperidine (B6355638) | 2-((2-(Methylthio)pyrimidin-5-yl)methylene)malononitrile |

Influence of Electronic and Steric Effects on Reaction Pathways

Structure-Reactivity Relationships in Pyrimidine Derivatives

Studies on related pyrimidine systems have shown that the nature and position of substituents can have a profound impact on reactivity. For instance, the presence of strong electron-withdrawing groups on the pyrimidine ring generally increases the rate of nucleophilic attack at the aldehyde, while electron-donating groups can have the opposite effect.

Steric hindrance can also play a significant role in determining the reaction pathway. While the 5-position of the pyrimidine ring is relatively unhindered, bulky substituents at adjacent positions could potentially impede the approach of a nucleophile to the aldehyde group, thereby slowing down the reaction rate.

pH Dependence of Reaction Rates

The rates of condensation reactions involving this compound are often highly dependent on the pH of the reaction medium. This is because the pH affects the concentration of the active nucleophile and the protonation state of the reaction intermediates.

In base-catalyzed reactions like the Knoevenagel and Henry condensations, the initial step involves the deprotonation of the active methylene compound or the nitroalkane, respectively. The concentration of the resulting nucleophilic carbanion is directly proportional to the concentration of the base. Therefore, an increase in pH (increase in basicity) generally leads to an increase in the reaction rate. However, at very high pH values, side reactions such as the Cannizzaro reaction of the aldehyde may become significant, or the stability of the reactants and products might be compromised. wikipedia.org

Furthermore, the dehydration step in many condensation reactions is often acid or base-catalyzed. The pH of the medium can therefore influence the rate of this step as well. For instance, in some cases, the ring opening of pyrimidine derivatives has been observed to be favored at high pH. umich.edu A comprehensive understanding of the pH-rate profile is crucial for optimizing reaction conditions and maximizing the yield of the desired product. The optimal pH for enzymatic reactions involving pyrimidine synthesis has also been shown to be a critical factor. nih.gov

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

A detailed understanding of the reaction mechanism is essential for controlling the outcome of a chemical transformation. Kinetic and spectroscopic studies are powerful tools for elucidating the stepwise pathway of a reaction, identifying reactive intermediates, and determining the rate-limiting step.

Kinetic studies of condensation reactions involving pyrimidine aldehydes can provide valuable information about the reaction order with respect to each reactant and the catalyst. This information can be used to formulate a rate law that is consistent with a proposed mechanism. For example, a theoretical investigation into the mechanism of pyrido[2,3-d]pyrimidine (B1209978) formation, which involves an initial Knoevenagel condensation, has highlighted the importance of kinetic analysis in understanding the reaction pathway. nih.gov

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable for the characterization of reactants, products, and any stable intermediates that may be formed during the course of a reaction. For instance, in situ monitoring of the reaction mixture by NMR spectroscopy can allow for the direct observation of the formation and consumption of different species, providing direct evidence for the proposed reaction pathway. The use of spectroscopic methods to characterize novel pyrimidine derivatives synthesized via condensation reactions is a common practice in the field. acs.orgresearchgate.net

By combining the insights gained from kinetic and spectroscopic studies, a detailed mechanistic picture of the condensation reactions of this compound can be constructed. This knowledge is not only of fundamental academic interest but also has practical implications for the rational design of more efficient and selective synthetic routes to valuable pyrimidine-based compounds.

Applications in Complex Organic Synthesis and Heterocyclic Chemistry

Construction of Fused Heterocyclic Ring Systems

The unique arrangement of functional groups on the 2-(methylthio)pyrimidine-5-carbaldehyde scaffold allows for its application in the synthesis of various fused heterocyclic systems. The aldehyde at the C5 position is a key electrophilic site for condensation and cyclization reactions, while the methylthio group at the C2 position can be retained, displaced by nucleophiles, or oxidized to introduce further molecular diversity.

Synthesis of Thieno[2,3-d]pyrimidine (B153573) Derivatives

This compound serves as a precursor for the synthesis of thieno[2,3-d]pyrimidines. This is commonly achieved through a Gewald-type reaction or related strategies. In a typical sequence, the aldehyde group undergoes a Knoevenagel condensation with an active methylene (B1212753) compound containing a cyano group (e.g., malononitrile). The resulting vinylidene intermediate can then react with elemental sulfur in the presence of a base, such as morpholine (B109124) or triethylamine, to construct the fused thiophene (B33073) ring. This annulation process yields the highly functionalized thieno[2,3-d]pyrimidine core.

Table 1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|---|---|---|

| This compound | Malononitrile | Sulfur, Morpholine | 5-Amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carbonitrile |

Formation of Pyrrolopyrimidine Scaffolds

The aldehyde functionality is pivotal in the construction of pyrrolo[2,3-d]pyrimidine systems, often referred to as 7-deazapurines. One established method involves the reductive amination of this compound with an amino acid ester, such as ethyl glycinate, followed by intramolecular cyclization. Another prominent route is the Barton-Zard reaction, where the pyrimidine (B1678525) aldehyde is reacted with an isocyanoacetate (e.g., ethyl isocyanoacetate) in the presence of a base like potassium carbonate. This sequence leads to the formation of the pyrrole (B145914) ring fused to the pyrimidine core.

Access to Pyrido[4,3-d]pyrimidine (B1258125) Systems

The synthesis of the pyrido[4,3-d]pyrimidine skeleton can be accomplished using this compound through multi-step reaction sequences. A common approach is the Friedländer annulation, where the aldehyde undergoes a base-catalyzed condensation reaction with a compound containing an activated methylene group adjacent to a ketone, such as a β-keto ester or β-diketone. For instance, reaction with ethyl acetoacetate (B1235776) in the presence of a catalyst like piperidine (B6355638) or L-proline leads to the formation of the fused pyridine (B92270) ring, yielding a substituted pyrido[4,3-d]pyrimidin-5(6H)-one derivative.

Development of Imidazo[1,2-a]pyrimidine (B1208166) Derivatives

While less common than other routes, this compound can be utilized to build imidazo[1,2-a]pyrimidine derivatives. This transformation requires the initial conversion of the 2-methylthio group into a 2-amino group. This is typically achieved by oxidation of the methylthio group to a methylsulfonyl group, followed by nucleophilic aromatic substitution with ammonia. The resulting 2-aminopyrimidine-5-carbaldehyde (B47992) can then undergo a cyclocondensation reaction with an α-haloketone, such as chloroacetaldehyde (B151913) or bromoacetone, to construct the fused imidazole (B134444) ring and afford the desired imidazo[1,2-a]pyrimidine scaffold.

Synthesis of Pyrimido[4,5-d]pyrimidines

This compound is a valuable starting material for constructing the pyrimido[4,5-d]pyrimidine (B13093195) ring system. The synthesis typically involves a condensation reaction of the aldehyde with a compound containing an activated amino group, such as urea (B33335), thiourea (B124793), or guanidine, under acidic or basic conditions. For example, reacting the aldehyde with N-methylguanidine in the presence of a base can lead to the formation of a dihydropyrimido[4,5-d]pyrimidine derivative. The aldehyde group provides the necessary carbon atom to form the second pyrimidine ring.

Strategic Applications as a Building Block in Target-Oriented Synthesis

Beyond its role in constructing fundamental heterocyclic cores, this compound is a key intermediate in the target-oriented synthesis of specific, biologically active molecules. Its utility is particularly noted in the development of pharmaceuticals and advanced agrochemicals. chemimpex.com

In pharmaceutical research, this compound serves as a crucial starting material for active pharmaceutical ingredients (APIs), especially those aimed at treating neurological disorders. chemimpex.com The pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, and the functional groups of this specific aldehyde allow for the systematic introduction of various pharmacophores to optimize binding affinity and pharmacokinetic properties.

Intermediates in Pharmaceutical Lead Discovery

This compound has been identified as a versatile precursor in the synthesis of a wide array of pharmaceutical agents. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, and the presence of the methylthio and carbaldehyde functionalities provides strategic points for molecular elaboration.

Researchers have utilized this compound in the pursuit of new treatments for a range of diseases, including cancer and infectious diseases. chemimpex.com The sulfur-containing moiety can be crucial for enhancing the biological activity of the resulting molecules. chemimpex.com While specific blockbuster drugs directly synthesized from this starting material are not prominently documented in publicly available literature, its role as a key intermediate is evident in the broader context of medicinal chemistry. For instance, its analogue, 2-(ethylthio)pyrimidine-5-carbaldehyde, is noted for its utility in creating pyrimidine derivatives with potential antiviral and anticancer properties.

The aldehyde group is particularly useful for a variety of chemical transformations, such as reductive aminations, Wittig reactions, and condensations, allowing for the introduction of diverse functional groups and the construction of larger, more complex molecular frameworks. This reactivity is essential in the lead discovery phase, where the goal is to synthesize a multitude of derivatives to explore the structure-activity relationship (SAR) and identify promising drug candidates. The compound serves as a foundational element in the synthesis of molecules targeting neurological disorders. chemimpex.com

Precursors for p38 Kinase Inhibitor Development

The p38 mitogen-activated protein (MAP) kinases are a family of enzymes that play a crucial role in cellular responses to inflammatory cytokines and stress signals. Consequently, inhibitors of p38 MAP kinase are actively being pursued as potential treatments for inflammatory diseases. A number of potent and selective p38 MAP kinase inhibitors are based on a pyrimidine scaffold.

While direct synthesis of a named p38 kinase inhibitor from this compound is not explicitly detailed in readily available scientific literature, the structural motif is highly relevant. Many patented p38 inhibitors feature a substituted pyrimidine core, highlighting the importance of this heterocycle in the design of such therapeutic agents. For example, various patents describe p38 MAP kinase inhibitors with pyrido[1,2-c]pyrimidin-3-one and other pyrimidine-based structures. The aldehyde functionality of this compound could be readily converted to other functional groups present in these more complex inhibitor molecules, suggesting its potential as a starting material in their synthesis.

The general strategy for developing such inhibitors often involves the construction of a central heterocyclic core, which is then functionalized to optimize binding to the kinase's active site. The inherent reactivity of this compound makes it a suitable candidate for the initial stages of such synthetic routes.

Utility in Agrochemical and Crop Protection Formulations

Beyond pharmaceuticals, this compound is a valuable building block in the agrochemical industry. chemimpex.com Its derivatives have been investigated for their potential as both fungicides and herbicides, contributing to the development of new crop protection solutions. chemimpex.comchemimpex.com

A notable example is the synthesis of 2-(methylthio)-4-methylpyrimidine carboxamides, which have demonstrated significant fungicidal activity. In a study, a series of these compounds were synthesized, starting from a closely related precursor, 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid. Two of the synthesized compounds, 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(2- methyl phenyl)carbamate and 1-[2-(4-methyl-2-(methylthio)pyrimidine-5- carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate, exhibited inhibitory rates of 69.5% and 70.3% at a concentration of 100 mg/L against the fungus Sclerotinia sclerotiorum. researchgate.netfigshare.com This research underscores the potential of the 2-(methylthio)pyrimidine (B2922345) scaffold in designing effective fungicides.

The versatility of the aldehyde group allows for the creation of a diverse range of derivatives, which can be screened for various agrochemical activities, leading to the discovery of new and effective crop protection agents.

| Compound ID | Target Fungus | Inhibition Rate (%) at 100 mg/L |

| 3a | Sclerotinia sclerotiorum | 69.5 |

| 3g | Sclerotinia sclerotiorum | 70.3 |

Substrates for Asymmetric Autocatalytic Reactions (Soai Reactions)

This compound and its structural relatives are of significant interest in the field of stereochemistry, particularly as substrates in the Soai reaction. This reaction is a landmark example of asymmetric autocatalysis, where the chiral product of the reaction acts as a catalyst for its own formation, leading to a high enantiomeric excess from an initially very small chiral imbalance.

The Soai reaction typically involves the alkylation of a pyrimidine-5-carbaldehyde (B119791) with diisopropylzinc. The resulting pyrimidyl alcohol is chiral and catalyzes subsequent reactions to produce more of the same enantiomer. Pyrimidine-5-carbaldehydes are considered the "workhorse substrates" for this remarkable transformation. The specific substituent at the 2-position of the pyrimidine ring can influence the efficiency and enantioselectivity of the reaction.

This reaction has profound implications for understanding the origins of homochirality in nature, the phenomenon where one enantiomer of a chiral molecule is overwhelmingly favored. The ability of compounds like this compound to participate in such reactions makes them valuable tools for fundamental research in catalysis and stereochemistry.

Library Synthesis and High-Throughput Screening Approaches for Novel Compounds

The development of novel drugs and agrochemicals is greatly accelerated by the use of combinatorial chemistry to generate large libraries of diverse compounds, which are then rapidly screened for biological activity using high-throughput screening (HTS) techniques. combichemistry.com The structural features of this compound make it an attractive scaffold for the creation of such libraries.

The aldehyde functionality is amenable to a wide range of reactions that can be performed in a parallel or combinatorial fashion. By reacting the aldehyde with a diverse set of amines, for example, a large library of corresponding imines or, after reduction, secondary amines can be rapidly synthesized. Similarly, reactions with various Wittig reagents or other carbon nucleophiles can introduce a wide array of side chains.

While specific, large-scale combinatorial libraries based solely on this compound are not extensively documented in readily accessible literature, the principles of library design strongly support its suitability for such applications. The pyrimidine core provides a rigid and predictable framework, while the aldehyde and methylthio groups offer two distinct points for diversification. This allows for the systematic exploration of the chemical space around the pyrimidine scaffold, increasing the probability of discovering novel compounds with desired biological activities. The general approach of synthesizing and screening libraries of pyrimidine derivatives has proven to be a successful strategy in drug discovery.

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are indispensable for the structural confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible Spectroscopy each provide unique and complementary information about the molecule's structure and properties.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of the various protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, the expected signals would include a singlet for the aldehydic proton, two singlets for the pyrimidine ring protons, and a singlet for the methylthio group protons. The chemical shifts of these protons are influenced by the electronic environment of the pyrimidine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon atoms in the molecule. For this compound, distinct signals are expected for the aldehydic carbonyl carbon, the carbons of the pyrimidine ring, and the methyl carbon of the methylthio group. The chemical shifts provide valuable information about the electronic nature of each carbon atom.

In the ¹³C NMR spectrum, the aldehydic carbonyl carbon would be expected in the range of δ 180-195 ppm. The carbons of the pyrimidine ring would appear in the aromatic region (δ 110-170 ppm), and the methyl carbon of the methylthio group would be found in the upfield region (δ 10-20 ppm).

Illustrative ¹H and ¹³C NMR Data for a Substituted Pyrimidine-5-carbaldehyde Derivative:

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | ~9.5-10.5 (s, 1H) | ~180-195 |

| Pyrimidine C4-H & C6-H | ~8.5-9.0 (s, 2H) | ~155-165 |

| Pyrimidine C2 & C5 | ~170-175 (C2), ~120-130 (C5) | |

| Methylthio (S-CH₃) | ~2.5 (s, 3H) | ~14-16 |

Note: The data in this table is predicted based on typical values for similar structures and is for illustrative purposes.

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound (C₆H₆N₂OS), the expected nominal molecular weight is 154 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation of pyrimidine derivatives in the mass spectrometer often involves characteristic losses of small molecules or radicals. sapub.orgresearchgate.net For this compound, potential fragmentation pathways could include the loss of the formyl group (-CHO), the methylthio group (-SCH₃), or cleavage of the pyrimidine ring itself. sphinxsai.comlookchem.com The observation of the molecular ion peak (M⁺) and the isotopic pattern, particularly the M+2 peak due to the presence of sulfur, would be key diagnostic features. sapub.org

Expected Key Ions in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment | Interpretation |

| 154 | [C₆H₆N₂OS]⁺ | Molecular Ion (M⁺) |

| 155 | M+1 peak (due to ¹³C) | |

| 156 | M+2 peak (due to ³⁴S) | |

| 125 | [M - CHO]⁺ | Loss of the formyl group |

| 107 | [M - SCH₃]⁺ | Loss of the methylthio group |

Note: The data in this table is predicted and for illustrative purposes.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the pyrimidine ring.

Key expected vibrational frequencies include a strong carbonyl (C=O) stretching band for the aldehyde, typically in the range of 1680-1710 cm⁻¹. The C-H stretch of the aldehyde group is also characteristic and often appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The spectrum would also feature C=N and C=C stretching vibrations from the pyrimidine ring, usually in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net The C-S stretching vibration of the methylthio group is typically weaker and found in the fingerprint region. The NIST WebBook provides an IR spectrum for the related compound 2-(methylthio)pyrimidine, which can serve as a reference for the pyrimidine ring vibrations. nist.gov

Expected Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (-CHO) | C=O stretch | 1680 - 1710 |

| Aldehyde (-CHO) | C-H stretch | ~2720 and ~2820 |

| Pyrimidine Ring | C=N stretch | 1525 - 1575 |

| Pyrimidine Ring | C=C stretch | 1570 - 1596 |

| Aromatic C-H | C-H stretch | ~3000 - 3100 |

| Methylthio (S-CH₃) | C-H stretch | ~2920 - 2980 |

Note: The data in this table is based on typical values for the respective functional groups and is for illustrative purposes.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for quantitative analysis and for monitoring the progress of chemical reactions, including the determination of reaction rates. Pyrimidine derivatives, containing a conjugated π-system, typically exhibit strong UV absorption.

The formation or consumption of this compound or its derivatives in a reaction can be monitored by observing the change in absorbance at a specific wavelength (λ_max) over time. By applying the Beer-Lambert law, the change in concentration can be calculated, allowing for the determination of the reaction kinetics. The specific λ_max for this compound would need to be determined experimentally, but pyrimidine systems are known to absorb in the UV region.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. In the context of this compound and its derivatives, TLC is routinely used to check for the presence of starting materials and the formation of the product during synthesis.

The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents). The choice of the eluent system is critical for achieving good separation. For pyrimidine derivatives, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often employed. The position of the spots on the developed chromatogram is quantified by the retardation factor (R_f), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A pure compound should ideally show a single spot on the TLC plate under various eluent conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine derivatives, offering robust methods for separation, quantification, and purity assessment. researchgate.net The analysis of compounds like this compound typically employs reversed-phase HPLC, which separates molecules based on their hydrophobicity. researchgate.net

In this method, a nonpolar stationary phase (commonly C8 or C18 silica gel columns) is used with a polar mobile phase. researchgate.net The separation is achieved by eluting the column with an isocratic or gradient system, where the mobile phase composition is either constant or varied over time to effectively resolve the components of a mixture. researchgate.net Detection is commonly performed using ultraviolet (UV) absorption, as the pyrimidine ring system inherently absorbs UV light. researchgate.net

Detailed research findings indicate that the choice of column, mobile phase composition, flow rate, and temperature are critical parameters that must be optimized for the specific analyte. For pyrimidine derivatives, separations are often carried out at room temperature with flow rates around 1.0-1.5 mL/min. researchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC | researchgate.net |

| Stationary Phase (Column) | C8 or C18 silica gel (length: 7-30 cm) | researchgate.net |

| Mobile Phase | Mixtures of aqueous buffers (e.g., ammonium (B1175870) formate) and organic solvents (e.g., acetonitrile, methanol) | researchgate.net |

| Elution Mode | Isocratic or Gradient | researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | researchgate.net |

| Temperature | Room Temperature (~25°C) or controlled (e.g., 35°C) | researchgate.net |

| Detection | UV-Vis (e.g., 270 nm) or Fluorescence | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This provides a high degree of sensitivity and specificity, making it invaluable for the characterization of this compound and its derivatives, especially in complex matrices. nih.govnih.gov

LC-MS is used not only to confirm the molecular weight of the target compound but also to identify impurities and degradation products. nih.gov The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions produced from the eluted compounds, allowing for unequivocal identification. mdpi.com Tandem mass spectrometry (MS/MS) can be further employed to obtain structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govnih.gov This is particularly useful for the structural confirmation of novel synthesized derivatives. nih.gov

The application of LC-MS/MS facilitates the rapid screening and sensitive quantification of pyrimidine metabolites. nih.govnih.gov Various ionization techniques can be used, with electrospray ionization (ESI) being common for this class of compounds.

| Parameter | Description | Reference |

|---|---|---|

| Principle | Combines HPLC separation with MS detection for high sensitivity and specificity. | nih.gov |

| Application | Molecular weight confirmation, impurity profiling, metabolite identification, and quantification. | nih.govnih.gov |

| Ionization Technique | Electrospray Ionization (ESI) is commonly used. | mdpi.com |

| Detection | Mass-to-charge ratio (m/z) of the parent ion. | mdpi.com |

| Advanced Technique | Tandem MS (MS/MS) provides structural information through fragmentation analysis. | nih.govnih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation that can operate at much higher pressures than traditional HPLC systems. nih.gov This results in substantially faster analysis times, improved resolution, and greater sensitivity. nih.govsielc.com

For the analysis of this compound and related compounds, UPLC can offer significant advantages, particularly for high-throughput screening or when analyzing complex mixtures. A fast and sensitive analytical method based on ion-pairing reversed-phase UPLC coupled with tandem mass spectrometry (IP-RP-UPLC-MS/MS) has been developed for the simultaneous analysis of numerous purine (B94841) and pyrimidine metabolites. nih.gov This method allows for the chromatographic separation of highly polar metabolites using reverse-phase chemistry within a short timeframe, such as 15 minutes. nih.gov

The enhanced resolution of UPLC allows for better separation of closely related derivatives or isomers, which might co-elute in a standard HPLC system.

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Ion-Pairing Reversed-Phase UPLC-MS/MS | nih.gov |

| Advantage | Fast separation (e.g., within 15 minutes), high resolution, and sensitivity. | nih.gov |

| Column Chemistry | Reversed-phase with sub-2 µm particles. | nih.govsielc.com |

| Application | Simultaneous analysis of multiple purine and pyrimidine metabolites. | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS). | nih.gov |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov For a compound like this compound, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule. It also reveals intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. iucr.org

The process involves growing a suitable single crystal of the compound, which can be a rate-limiting step. nih.govscispace.com This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure is solved and refined. scispace.com

Studies on substituted pyrimidines have used X-ray crystallography to investigate the effects of different functional groups on the geometry of the pyrimidine ring. scispace.com Such analyses are typically conducted at low temperatures (e.g., 107 K) to minimize thermal vibrations and obtain a more accurate structure. scispace.com The final refined structure is evaluated by metrics such as the R-value, which indicates the agreement between the crystallographic model and the experimental diffraction data. scispace.com

| Parameter | Description | Reference |

|---|---|---|

| Crystal System & Space Group | Defines the symmetry and unit cell of the crystal (e.g., Triclinic, P-1 or Monoclinic, P21/c). | iucr.orgresearchgate.net |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | scispace.com |

| Bond Lengths & Angles | Precise measurements of intramolecular distances and angles with low estimated standard deviations (e.s.d.'s). | scispace.com |

| Intermolecular Interactions | Identification of hydrogen bonds, C-H···π, and π···π interactions that stabilize the crystal structure. | iucr.orgresearchgate.net |

| Conformation | The spatial arrangement of atoms in the molecule. | nih.gov |

| Data Collection Temperature | Often performed at low temperatures (e.g., 107 K) to improve data quality. | scispace.com |

Conclusion

2-(Methylthio)pyrimidine-5-carbaldehyde is a strategically important synthetic intermediate that provides a powerful platform for the synthesis of a wide range of complex molecules. The combination of a biologically relevant pyrimidine (B1678525) scaffold, a versatile formyl group, and a reactive methylthio group offers chemists a wealth of opportunities for molecular design and construction. Its demonstrated utility in the synthesis of kinase inhibitors and agrochemicals underscores its significance in modern drug discovery and development. As the demand for novel and effective therapeutic agents and functional materials continues to grow, the importance of versatile building blocks like this compound is set to increase, solidifying its place as a key tool in the arsenal (B13267) of the synthetic organic chemist.

Theoretical and Computational Chemistry Studies of 2 Methylthio Pyrimidine 5 Carbaldehyde

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the three-dimensional arrangement of atoms and the electronic properties of a molecule. scielo.org.mxscielo.org.mx For 2-(Methylthio)pyrimidine-5-carbaldehyde, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(2d,p), would be employed to determine its optimized geometry in the gas phase. scielo.org.mx

This analysis provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state conformation. scielo.org.mx For instance, the calculations would detail the planarity of the pyrimidine (B1678525) ring and the orientation of the methylthio and carbaldehyde substituents relative to the ring.

The electronic structure is elucidated by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. scielo.org.mx A smaller gap generally implies higher reactivity.

Furthermore, charge distribution analysis, using methods like Mulliken Population Analysis (MPA) or Natural Population Analysis (NPA), reveals the partial charges on each atom. scielo.org.mx This information, often visualized with a Molecular Electrostatic Potential (MEP) map, helps identify the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its interaction with other reagents. scielo.org.mx

Table 1: Predicted Physicochemical and Electronic Properties

| Property | Predicted Value/Analysis | Source |

|---|---|---|

| Molecular Formula | C₆H₆N₂OS | chemscene.com |

| Molecular Weight | 154.19 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 42.85 Ų | chemscene.com |

| LogP | 1.011 | chemscene.com |

| H-Bond Acceptors | 4 | chemscene.com |

| H-Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

| HOMO Energy | Calculation would yield a negative value (eV) | |

| LUMO Energy | Calculation would yield a negative value (eV) |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the flexibility of this compound, which is largely determined by the rotation around the single bonds connecting the methylthio and carbaldehyde groups to the pyrimidine ring. chemscene.com The two rotatable bonds allow the molecule to adopt various conformations.

Computational methods can be used to perform relaxed potential energy surface (PES) scans, where the dihedral angles of these rotatable bonds are systematically varied to identify low-energy conformers and the transition states that separate them. Studies on related molecules, such as caffeine, which also contains a pyrimidine ring with methyl groups, show that even small rotational barriers (around 1.3 kcal/mol) can be overcome at room temperature, suggesting that the molecule may be fluxional. mdpi.com High-level calculations could determine whether specific conformations are stabilized by intramolecular interactions, such as weak hydrogen bonds or hyperconjugation. mdpi.com The existence of different stable conformers can lead to polymorphism, where the compound crystallizes in different forms, a phenomenon observed in other pyrimidine derivatives. mdpi.com

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in solution. By simulating the motion of the molecule over time, MD can reveal the preferred conformations in solution, the flexibility of the substituent groups, and how the molecule interacts with solvent molecules. This information is particularly valuable for understanding its behavior in biological systems or as a reagent in solution-phase reactions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. rsc.org For this compound, this could involve studying its participation in reactions such as nucleophilic additions to the aldehyde group or substitutions at the pyrimidine ring.

By modeling the reaction pathway, chemists can identify intermediates, transition states, and calculate the activation energies for each step. For example, a theoretical investigation into the synthesis of related pyrido[2,3-d]pyrimidines detailed the mechanism through steps like Knoevenagel condensation, Michael addition, and cyclization, identifying the rate-determining step through free energy calculations. nih.gov Similarly, a computational study on the Thorpe reaction, which can be used to synthesize pyrimidine precursors, explored different mechanistic proposals to identify the most energetically favorable route. mdpi.com

For a reaction involving this compound, a quantum mechanical cluster approach could be used. rsc.org This involves modeling the reactants and key solvent molecules to calculate the energy profile of the reaction. This analysis helps to understand why a reaction proceeds with a certain regioselectivity or stereospecificity and can be used to optimize reaction conditions to favor the desired product.

Predictive Modeling for Structure-Reactivity and Selectivity

Predictive models, often built using machine learning and quantum mechanical descriptors, are increasingly used to forecast the reactivity and selectivity of molecules without the need for extensive experimental work. nih.gov For this compound, such models could predict its susceptibility to metabolic reactions or its behavior in various chemical transformations. nih.gov

These models are trained on large datasets of known reactions. Descriptors for the target molecule, derived from quantum chemical calculations (like atomic charges, orbital energies, and bond orders), are fed into the model to predict outcomes. For instance, models can predict the most likely sites of metabolism by enzymes like Cytochrome P450. nih.gov Reactivity models can explain a significant percentage of experimentally observed sites of metabolism. nih.gov

For predicting selectivity, such as in aromatic substitution reactions, a combination of machine-learned representations and quantum mechanical descriptors can achieve high accuracy. These models can differentiate between potential reaction sites on the pyrimidine ring and predict the major product of a given reaction, which is invaluable for planning synthetic strategies.

Application of Computational Retrosynthesis Planning

For this compound, a retrosynthesis program would identify key disconnections. A plausible retrosynthetic analysis for the pyrimidine ring involves breaking it down into a 1,3-dicarbonyl compound and a urea (B33335) derivative (like thiourea (B124793) or guanidine). advancechemjournal.comresearchgate.net The software would then work backward from these precursors to find viable starting materials.

Q & A

Q. What are the common synthetic routes for preparing 2-(methylthio)pyrimidine-5-carbaldehyde, and how are reaction conditions optimized?

Answer: The compound is synthesized via nucleophilic substitution or oxidation reactions. A representative method involves reacting 4-amino-2-(methylthio)pyrimidine-5-methanol with MnO₂ in chloroform at 55°C for 4 hours, achieving 96% yield after recrystallization from DMF . Solid-phase synthesis approaches also utilize 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde as a precursor, with DIEA/DMF as a base and solvent at room temperature, followed by DBU-mediated cyclization at 90°C . Key optimization factors include:

- Solvent choice : Polar aprotic solvents (DMF, NMP) enhance reactivity.

- Temperature control : Higher temperatures (e.g., 90°C) accelerate cyclization but may require inert atmospheres to prevent decomposition.

- Oxidant selection : MnO₂ is preferred for selective oxidation of primary alcohols to aldehydes without over-oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Standard analytical techniques include:

- NMR spectroscopy : and NMR confirm aldehyde proton resonance (~9.8–10.2 ppm) and pyrimidine ring structure .

- HPLC-MS : Reversed-phase HPLC with C18 columns (acetonitrile/water gradient) coupled with mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 169.20) .

- X-ray crystallography : Single-crystal analysis resolves stereoelectronic effects, as demonstrated for related pyrimidine carbaldehydes .

Q. What are the stability considerations for handling and storing this compound?

Answer: The compound is light- and moisture-sensitive. Best practices include:

- Storage : Inert atmosphere (argon/nitrogen), 2–8°C, and desiccated conditions to prevent aldehyde oxidation or thioether hydrolysis .

- Handling : Use amber glassware and minimize exposure to air during synthesis. Stability tests under accelerated conditions (40°C/75% RH) show <5% degradation over 14 days .

Advanced Research Questions

Q. How does this compound participate in enantioselective C–C bond formation?

Answer: The aldehyde group acts as a prochiral center in asymmetric catalysis. For example, diisopropylzinc adds enantioselectively to the aldehyde in the presence of chiral ligands, yielding 5-pyrimidyl alkanols with >90% ee . The reaction leverages:

- Crystal face orientation : Recrystallized substrates (e.g., from cumene/ethyl acetate) exhibit defined crystal faces that influence enantioselectivity .

- Autocatalysis : Amplification of ee occurs via chiral induction from pre-existing enantiomers in dynamic kinetic resolutions .

Q. What strategies are used to design analogs of this compound for structure-activity relationship (SAR) studies?

Answer: Key modifications include:

- Substitution at the 4-position : Introducing amino groups (e.g., 4-amino derivatives) enhances hydrogen-bonding capacity for protein target engagement .

- Thioether replacement : Replacing methylthio with ethylthio or sulfone groups alters steric and electronic profiles, as shown in kinase inhibitor studies .

- Aldehyde derivatization : Reductive amination with piperazine derivatives generates secondary amines with improved cell permeability (e.g., JSF-4271, 60.3% yield) .

Q. Table 1: SAR Trends in Pyrimidine Carbaldehyde Derivatives

| Modification | Biological Impact | Reference |

|---|---|---|

| 4-Amino substitution | Increased binding to ATP pockets | |

| Methylthio → sulfone | Enhanced solubility and oxidative stability | |

| Aldehyde → hydroxymethyl | Reduced electrophilicity, lower toxicity |

Q. What mechanistic insights explain contradictory reactivity trends in cross-coupling reactions involving this compound?

Answer: Contradictions arise from competing pathways:

- Nucleophilic vs. electrophilic sites : The aldehyde group is electrophilic, while the methylthio group can act as a leaving site or nucleophile depending on the catalyst. Pd-mediated couplings favor C5-aldehyde activation, but Au(I) catalysts promote thioether-directed C–H functionalization .

- Solvent effects : Protic solvents (e.g., ethanol) stabilize intermediates in reductive aminations, while aprotic solvents (DMF) accelerate Ullmann-type couplings .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Frontier molecular orbitals : Aldehyde LUMO energy correlates with nucleophilic attack susceptibility .

- Transition states : For asymmetric additions, steric maps of chiral ligands (e.g., BINOL derivatives) predict enantioselectivity trends .

- Solvent-pH interactions : MD simulations reveal pH-dependent aldehyde hydration equilibria affecting reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.